molecular formula C17H25N5O3 B4585233 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4585233
M. Wt: 347.4 g/mol
InChI Key: WASJWXOIPSVOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:

  • N3-substitution: A branched isopentyl (3-methylbutyl) chain.
  • N8-substitution: A 2-methoxyethyl group.
  • N1 and N7 positions: Methyl groups.

This compound belongs to a broader class of imidazopurine-diones investigated for diverse therapeutic targets, including CNS disorders, cancer, and fibrosis, depending on substituent modifications .

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-11(2)6-7-21-15(23)13-14(19(4)17(21)24)18-16-20(8-9-25-5)12(3)10-22(13)16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJWXOIPSVOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isopentyl, methoxyethyl, and dimethyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, methoxyethyl chloride, and dimethyl sulfate, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-HT1A Receptor Partial Agonists (Antidepressant Candidates)
  • AZ-853: 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Key Substituents: Piperazinylbutyl linker with 2-fluorophenyl. Activity: High 5-HT1A affinity (Ki = 0.6 nM), moderate intrinsic activity. Superior brain penetration drives potent antidepressant effects in mice. Safety: Induces weight gain and α1-adrenolytic hypotension .
  • AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

    • Key Substituents : Piperazinylbutyl linker with 3-CF3-phenyl.
    • Activity : Higher 5-HT1A agonism (Ki = 0.2 nM) but weaker brain penetration vs. AZ-853.
    • Safety : Less cardiovascular liability but causes lipid metabolism disturbances .

Comparison with Target Compound :

  • The target compound’s isopentyl group (vs. piperazinylbutyl in AZs) may reduce CNS penetration but enhance lipophilicity.
  • 2-Methoxyethyl at N8 (vs. aryl-piperazine in AZs) likely shifts receptor selectivity or pharmacokinetics.
PPARγ Agonists (Anticancer Agents)
  • CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Key Substituents: Bulky 2-aminophenyl at N8, trimethyl groups. Activity: Induces PPARγ-dependent apoptosis in NSCLC cells via ROS production and caspase-3 activation. Therapeutic Profile: No reported CNS side effects, unlike 5-HT1A-targeted compounds .

Comparison with Target Compound :

  • The target compound’s methoxyethyl group (vs. aminophenyl in CB11) suggests divergent targets (e.g., receptor vs. nuclear receptor agonism).
TGF-β Inhibitors (Antifibrotic/Anticancer Agents)
  • 3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Key Substituents : 2-Chlorobenzyl at N3.
    • Activity : Suppresses TGF-β signaling, effective in fibrosis and cancer models.
    • Structural Insight : Chlorine enhances electrophilicity and target binding .

Comparison with Target Compound :

  • The target’s isopentyl group (vs. chlorobenzyl) may reduce TGF-β affinity but improve metabolic stability.
Kinase Inhibitors
  • ALTA_2 : 8-(4-Hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Key Substituents : Hydroxybutyl at N8, phenyl at N5.
    • Activity : EphB4 kinase inhibitor (IC50 = 2.7–2.9 μM). Hydroxybutyl enhances solubility and kinase binding .

Comparison with Target Compound :

  • The methoxyethyl group (vs. hydroxybutyl) may alter kinase selectivity or solubility.

Biological Activity

3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

  • Molecular Formula : C16H23N5O3
  • Molecular Weight : 333.392 g/mol
  • IUPAC Name : 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways and targets. Research indicates that it may have implications in antiviral activity, modulation of immune responses, and potential therapeutic applications in various diseases.

Antiviral Activity

Research has shown that imidazo[2,1-f]purines can exhibit antiviral properties. For instance:

  • Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral life cycles.
  • Case Study : A study demonstrated that similar compounds could inhibit the replication of RNA viruses by targeting specific protein interactions involved in viral assembly and release.

Immune Modulation

Another significant aspect of the biological activity of this compound relates to its potential to modulate immune responses:

  • Interferon Production : It has been observed that certain imidazo derivatives can stimulate interferon production, enhancing innate immunity against pathogens.
  • Cytokine Regulation : The compound may influence the production of pro-inflammatory cytokines, contributing to its immunomodulatory effects.

Research Findings

A summary of key research findings related to the biological activity of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is presented below:

StudyFocusFindings
Antiviral EffectsDemonstrated inhibition of viral replication in cell cultures.
Immune ResponseShowed increased interferon production in response to viral infection.
Cytokine ModulationInduced release of pro-inflammatory cytokines in immune cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.